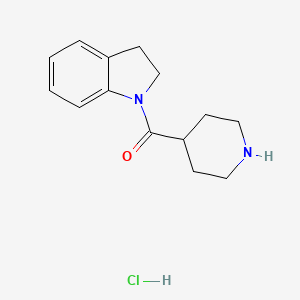
2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride
Descripción general
Descripción
2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride is a useful research compound. Its molecular formula is C14H19ClN2O and its molecular weight is 266.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of related compounds, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, involves starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate. The process includes amidation, Friedel-Crafts acylation, and hydration, offering a reasonable overall yield. Structural identification is achieved through NMR spectroscopy (Zheng Rui, 2010).
Another synthesis approach for similar compounds, like (S)-(3-Benzyl-3-methyl-2,3-dihydro-benzofuran-6-yl)-piperidin-1-yl-methanone, demonstrates complex synthesis methods involving palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reaction, chemical resolution, and Wolf–Kishner reaction (Z. Luo & M. Naguib, 2012).
Structural analysis of adducts like (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone and its variants reveal insights into molecular geometry, dihedral angles, and crystal formation, further elucidated by intermolecular hydrogen bonding patterns (B. Revathi et al., 2015).
Medicinal Chemistry and Bioactive Compound Synthesis
The compound's relevance in medicinal chemistry is highlighted by its role in synthesizing potential CB2 receptor agonists and the exploration of its antimicrobial properties. Research on related compounds showcases the intricate synthesis processes and the resulting biological activities, hinting at the broader applications of 2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride in drug development and pharmacological studies (N. Patel et al., 2011).
Analytical Chemistry and Material Science
The compound's derivatives have been analyzed for their presence in wastewater, showcasing the analytical methodologies involved in tracking environmental contaminants (V. Borova et al., 2015). Additionally, structural studies and theoretical calculations on related compounds like [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime offer insights into molecular geometry, reactive sites, and thermal properties, contributing to material science research (C. S. Karthik et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of 2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride is the receptor-interacting protein kinase 1 (RIPK1). This compound potently inhibits RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . RIPK1 plays a crucial role in regulating cell death and inflammation, making it a significant target for therapeutic intervention .
Mode of Action
This compound interacts with RIPK1 by binding to it, thereby inhibiting its activity . This inhibition prevents the kinase from participating in the signaling pathways that lead to necroptosis, a form of programmed cell death . As a result, the compound can protect cells from necroptosis .
Biochemical Pathways
The inhibition of RIPK1 affects the necroptosis pathway. Necroptosis is a form of cell death that is distinct from apoptosis and is characterized by the loss of membrane integrity and cellular swelling . By inhibiting RIPK1, the compound prevents the initiation of this pathway, thereby protecting cells from necroptotic death .
Result of Action
The primary result of the compound’s action is the protection of cells from necroptosis . It can attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that the compound could potentially be used in therapeutic applications where the inhibition of necroptosis is desirable.
Análisis Bioquímico
Biochemical Properties
2,3-Dihydro-1H-indol-1-yl(4-piperidinyl)methanone hydrochloride plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can influence a range of biological activities . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biochemical environments.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives are known to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the modulation of signaling pathways such as NF-κB and MAPK, which are crucial for cell survival, proliferation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, indole derivatives have been shown to inhibit enzymes like α-glucosidase, which is involved in carbohydrate metabolism . The binding of this compound to such enzymes can lead to changes in their activity, thereby influencing metabolic processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that determine its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their activity over extended periods, although they may undergo gradual degradation . This degradation can affect the compound’s efficacy and the outcomes of in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a key role in drug metabolism . The interaction of this compound with these enzymes can influence its metabolic flux and the levels of metabolites produced.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, indole derivatives can be transported across cell membranes by organic anion transporters, which affect their bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects . For example, indole derivatives may localize to the nucleus or mitochondria, where they can modulate gene expression or mitochondrial function.
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl(piperidin-4-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c17-14(12-5-8-15-9-6-12)16-10-7-11-3-1-2-4-13(11)16;/h1-4,12,15H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBSDSDTUCLUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220021-30-6 | |
| Record name | Methanone, (2,3-dihydro-1H-indol-1-yl)-4-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



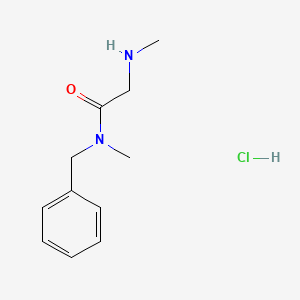
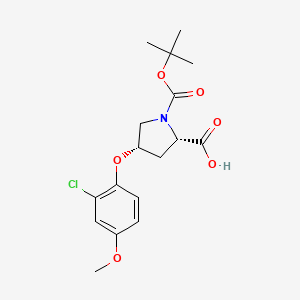
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398280.png)
![2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398281.png)
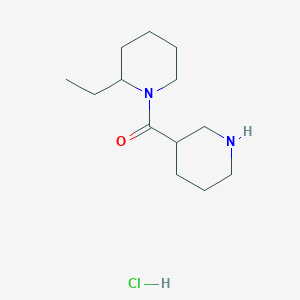

![(4-Hydroxy-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1398288.png)
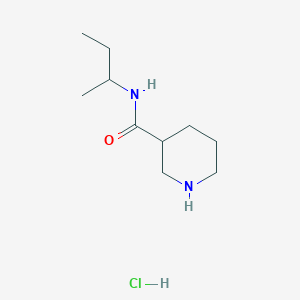
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398290.png)
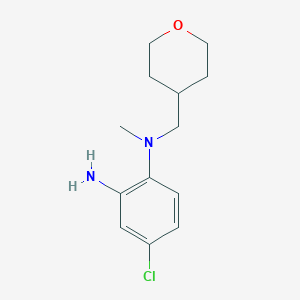
![2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398293.png)
![1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398294.png)

